molecular formula C7H8O2 B1222865 Cyclohexa-2,5-diene-1-carboxylic acid CAS No. 4794-04-1

Cyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B1222865
CAS No.: 4794-04-1
M. Wt: 124.14 g/mol
InChI Key: SITZRXZBFQSDJO-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Methodology Development

Cyclohexa-2,5-diene-1-carboxylic acid and its derivatives are valuable intermediates in organic synthesis. Their utility stems from the multiple reactive sites within the molecule, which allow for a variety of chemical transformations. A primary route to this compound is the Birch reduction of benzoic acid, an organic reaction that reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with a proton source. wikipedia.orgvedantu.comorganic-chemistry.org This method is highly effective for aromatic systems bearing electron-withdrawing groups like carboxylic acids. organic-chemistry.orgvaia.com

The non-conjugated diene system of this compound offers distinct reactivity. While less reactive in pericyclic reactions like the Diels-Alder cycloaddition compared to conjugated systems, it can be readily isomerized to a conjugated diene. fiveable.mevaia.comrsc.org These resulting conjugated dienes, such as 2-methylcyclohexa-1,5-diene-1-carboxylic acid, undergo facile cycloaddition with various dienophiles to produce complex bicyclo[2.2.2]octene frameworks. rsc.org This two-step sequence—Birch reduction followed by isomerization and cycloaddition—provides a powerful strategy for constructing intricate polycyclic systems. rsc.org

Furthermore, the compound serves as a scaffold for stereoselective reactions. For instance, the deprotonation and subsequent alkylation of the related 1-methylthis compound can proceed with high diastereoselectivity, allowing for the controlled installation of new stereocenters. researchgate.net The presence of the carboxylic acid group also allows for derivatization, enabling its use in the synthesis of amides and esters, which can influence the stereochemical outcome of subsequent reactions, such as epoxidations. researchgate.net These characteristics make it a key starting material for creating complex molecules with specific stereochemistry, which is crucial in the synthesis of natural products and pharmaceuticals. smolecule.com

Historical Trajectories of Cyclohexadiene Carboxylic Acid Research

The study of cyclohexadiene carboxylic acids is intrinsically linked to major developments in synthetic organic chemistry. A pivotal moment was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they received the Nobel Prize in Chemistry in 1950. wikipedia.org This reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, established a reliable method for forming six-membered rings and became a cornerstone of synthetic chemistry. wikipedia.org While this compound itself is a non-conjugated diene, its easy isomerization to conjugated systems makes the principles of the Diels-Alder reaction central to its application. rsc.org

Another critical historical development was the Birch reduction, reported by Australian chemist Arthur Birch in the 1940s. wikipedia.org This reaction provided the first truly effective method for the reduction of aromatic rings into cyclohexadienes, a transformation that was previously difficult to achieve without reducing the ring completely to a cyclohexane (B81311). wikipedia.org The ability to selectively reduce benzoic acid to 1,4-dihydrobenzoic acid (this compound) opened the door for using readily available aromatic compounds as precursors to non-aromatic cyclic structures. vedantu.comorganic-chemistry.org This development was crucial for expanding the synthetic utility of cyclohexadiene derivatives in the synthesis of natural products and other complex targets.

Fundamental Structural Attributes and Their Implications for Chemical Reactivity

The chemical properties of this compound are a direct consequence of its molecular structure. The molecule contains a six-membered carbon ring with two carbon-carbon double bonds at the 2- and 5-positions, separated by sp³-hybridized methylene (B1212753) (-CH2-) and methine (-CH-) carbons. nih.gov This arrangement defines it as a non-conjugated diene, as the π-systems of the double bonds are not connected by a single bond, which prevents the continuous delocalization of π-electrons across the system. fiveable.mevaia.com

This lack of conjugation has several important implications for its reactivity:

Reduced Diels-Alder Reactivity : Unlike conjugated dienes, non-conjugated dienes like this compound are generally poor substrates for Diels-Alder reactions, which rely on the concerted interaction of a continuous 4π-electron system. vaia.comchemistrysteps.com However, as noted, the compound can be isomerized to its conjugated counterpart, unlocking this powerful reactivity. rsc.org

Site-Specific Reactions : The double bonds behave as isolated alkene units and can undergo typical electrophilic addition reactions. The carboxylic acid group is an electron-withdrawing group that influences the reactivity of the adjacent double bond. vaia.com

Radical Reactions : The allylic hydrogens (hydrogens on the sp³ carbons adjacent to the double bonds) are susceptible to abstraction, leading to the formation of stabilized radical intermediates. This makes the compound amenable to free-radical mediated reactions such as autoxidation. researchgate.netnih.gov

The molecule also possesses a carboxylic acid functional group, which imparts its own characteristic reactivity. ncert.nic.in It can be deprotonated to form a carboxylate, undergo esterification, or be converted into an acid chloride, providing numerous handles for further synthetic elaboration. smolecule.com The interplay between the diene system and the carboxylic acid group within the non-planar ring structure creates a unique chemical entity with broad applications in synthetic organic chemistry.

Data Tables

Physicochemical Properties of this compound

This table summarizes key computed physicochemical properties of the compound. Data sourced from PubChem. nih.gov

PropertyValue
IUPAC Name This compound
CAS Number 4794-04-1
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol
XLogP3 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 124.052429494 Da
SMILES C1C=CC(C=C1)C(=O)O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexa-2,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2-6H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITZRXZBFQSDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197360
Record name Cyclohexa-2,5-diene-1-carboxylic acid
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4794-04-1
Record name 2,5-Cyclohexadiene-1-carboxylic acid
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Record name Cyclohexa-2,5-diene-1-carboxylic acid
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Record name Cyclohexa-2,5-diene-1-carboxylic acid
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Record name Cyclohexa-2,5-diene-1-carboxylic acid
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Advanced Synthetic Methodologies for Cyclohexa 2,5 Diene 1 Carboxylic Acid and Its Analogs

Dearomatization Strategies

Dearomatization reactions provide a powerful tool for the synthesis of non-aromatic carbocycles from readily available aromatic precursors. These methods are central to accessing the cyclohexa-2,5-diene-1-carboxylic acid scaffold.

Birch Reduction Protocols for Cyclohexadiene Carboxylic Acid Derivatives

The Birch reduction is a cornerstone of synthetic organic chemistry for the conversion of aromatic compounds into 1,4-cyclohexadienes. nih.govnih.gov This reaction, named after the Australian chemist Arthur Birch, employs alkali metals (typically sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol. researchgate.netwikipedia.org The synthesis of this compound from benzoic acid is a classic example of this transformation. researchgate.netresearchgate.net

The mechanism involves the formation of a solvated electron in the liquid ammonia, which adds to the aromatic ring to generate a radical anion. nih.govrsc.org This is followed by protonation by the alcohol, typically ethanol (B145695) or tert-butanol, to yield a radical. nih.govnih.gov A second electron transfer to the radical forms a carbanion, which is then protonated a final time by the alcohol to give the 1,4-diene product. nih.gov The reaction is typically conducted at low temperatures, around -33 °C, the boiling point of ammonia. wikipedia.org

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the carboxylic acid group (-COOH), direct the reduction to the ipso and para positions. rsc.org This is because the electron-withdrawing group stabilizes the radical anion intermediate at these positions. rsc.org Consequently, the Birch reduction of benzoic acid yields 2,5-cyclohexadiene-1-carboxylic acid. researchgate.net In contrast, electron-donating groups favor reduction at the ortho and meta positions. rsc.org

The reaction conditions, including the choice of metal and proton source, can influence the outcome. Lithium is often a faster reducing agent than sodium or potassium. rsc.org The presence of an alcohol is crucial to provide a proton source and to prevent the isomerization of the desired 1,4-diene to the more thermodynamically stable conjugated 1,3-diene by the strongly basic amide ion (NH₂⁻) that can form in the absence of a proton donor. wikipedia.orgrsc.org

Table 1: Reagents and Conditions for Birch Reduction of Benzoic Acid

ReactantReagentsSolventProductReference
Benzoic AcidSodium (Na), EthanolLiquid AmmoniaThis compound researchgate.net
Benzoic AcidLithium (Li), EthanolLiquid AmmoniaThis compound nih.gov

Oxidative Synthesis Routes from Precursors

An alternative approach to this compound and its derivatives involves the oxidative dearomatization of phenolic precursors. mdpi.com This strategy typically yields cyclohexadienones, which can then be further functionalized. Hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (PIDA) and bis(trifluoroacetoxy)iodobenzene (PIFA), have proven to be effective for the oxidation of phenols to quinones and quinols. nih.govresearchgate.netmdpi.com

The oxidative dearomatization of a suitably substituted phenol (B47542) can lead to a p-quinol, a 4-hydroxy-cyclohexa-2,5-dienone. mdpi.com Subsequent reduction of the ketone functionality and dehydration could, in principle, lead to a cyclohexadiene carboxylic acid derivative. This method offers a complementary route to the Birch reduction, particularly for accessing substituted analogs that may not be readily available from the corresponding benzoic acids. The reactions are often carried out under mild conditions. mdpi.com

Electrochemical methods also present a viable route for the dearomatization of aromatic compounds. chemistryviews.org For instance, the electrooxidative dearomatization of biphenyls has been shown to produce cyclohexadienones in moderate to good yields with high regioselectivity. chemistryviews.org This technique utilizes an undivided electrochemical cell with inexpensive electrodes and can tolerate a range of functional groups, including carboxylic acids. chemistryviews.org

Cycloaddition-Based Approaches

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the construction of six-membered rings and can be applied to the synthesis of cyclohexadiene carboxylic acid derivatives.

Diels-Alder Reaction Pathways in Cyclohexadiene Carboxylic Acid Synthesis

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901). wikipedia.orglibretexts.org While not a direct route to this compound itself, it is a fundamental strategy for synthesizing substituted cyclohexene rings that can be precursors. For example, the reaction of a diene with a dienophile containing a carboxylic acid or ester functionality, such as acrylic acid or its esters, can generate a cyclohexene with the desired carboxyl group. orgsyn.org

The reaction typically proceeds under thermal conditions. cerritos.edu The reactivity of the diene and dienophile is a key factor. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com Lewis acids can also be used to catalyze the reaction, particularly when using α,β-unsaturated carbonyl compounds as dienophiles. nih.gov

A subsequent elimination or other functional group manipulation would be necessary to introduce the second double bond to form the cyclohexadiene system. For instance, a Diels-Alder reaction could be followed by the introduction of a leaving group and subsequent elimination to form the diene.

Stereochemical Control and Regioselectivity in Cycloaddition Processes

A significant advantage of the Diels-Alder reaction is the high degree of stereochemical and regiochemical control it offers. The stereochemistry of the dienophile is retained in the product. youtube.com For cyclic dienes, the reaction can proceed via an endo or exo transition state, with the endo product often being the kinetic major product due to secondary orbital interactions. youtube.com

The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile, often following the "ortho-para rule". wikipedia.org Frontier molecular orbital theory is a powerful tool for predicting the regiochemical outcome. wikipedia.org

For the synthesis of chiral cyclohexadiene carboxylic acid derivatives, asymmetric Diels-Alder reactions are employed. This can be achieved through the use of chiral auxiliaries on the dienophile, chiral dienes, or chiral Lewis acid catalysts. nih.govwiley-vch.de Chiral copper(II) bis(oxazoline) complexes, for example, have been shown to be effective catalysts for the enantioselective Diels-Alder reaction of N-acryloyloxazolidinones with dienes. nih.govwiley-vch.de This allows for the synthesis of optically active cyclohexene precursors, which can then be converted to the desired chiral cyclohexadiene carboxylic acids.

Table 2: Chiral Catalysts in Asymmetric Diels-Alder Reactions

Catalyst TypeExampleApplicationReference
Chiral Copper(II) ComplexBis(oxazoline)-copper(II)Enantioselective cycloaddition of N-acryloyloxazolidinones nih.govwiley-vch.de
Chiral Aluminum ComplexChiral (acyloxy)borane (CAB) complexEnantioselective cycloaddition reactions acs.org
Chiral Cobalt(II) ComplexChiral N,N'-dioxide complexKinetic asymmetric transformation of racemic norcaradienes rsc.org

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers a versatile platform for the synthesis and functionalization of cyclohexadiene derivatives. Palladium and rhodium complexes are particularly prominent in this area.

A palladium-catalyzed decarboxylative Heck-type reaction of 2,5-cyclohexadiene-1-carboxylic acid derivatives with vinyl halides has been developed. nih.gov This reaction provides γ-olefination products, which are conjugated 1,3-cyclohexadienes. nih.gov These products can then undergo further transformations, such as Diels-Alder reactions to form bicyclo[2.2.2]octadiene frameworks. nih.gov

Palladium catalysts are also employed in the oxidative dehydrogenation of cyclohexenes to form aromatic compounds, a reaction that can be seen as the reverse of dearomatization. nih.gov This highlights the ability of palladium to mediate the formation and cleavage of C-H bonds in six-membered rings.

Rhodium catalysts have been utilized in a variety of transformations involving cyclohexadiene precursors. For instance, rhodium(III)-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes has been reported. rsc.org Furthermore, rhodium-catalyzed [2+2+2] cycloadditions of diynes with various partners can lead to the formation of highly functionalized cyclohexadiene scaffolds. researchgate.net Rhodium catalysts can also promote tandem 1,3-acyloxy migration and [5+1] cycloaddition reactions to generate polysubstituted cyclohexenones from cyclopropane (B1198618) precursors. nih.gov

Palladium-Catalyzed C–H Olefination and Arylation of Cyclohexadienes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Direct C–H olefination and arylation of cyclohexadienes represent an efficient strategy for their functionalization, avoiding the need for pre-functionalized starting materials.

Research has demonstrated the regio- and stereoselective arylation of cyclohexadiene rings using palladium catalysis. chalmers.se In one approach, benzoic acid is first transformed into a chiral, highly functionalized cyclohexadiene through microbial arene oxidation. chalmers.se This bio-derived intermediate can then be subjected to a palladium-catalyzed Heck reaction, resulting in selective arylation with a transfer of the stereochemical information established during the initial biocatalysis. chalmers.se Quantum chemical calculations have supported these findings, indicating a kinetic preference for the observed arylation position. chalmers.se

The scope of palladium-catalyzed reactions on this scaffold extends to the dicarbofunctionalization of 1,4-cyclohexadiene (B1204751). researchgate.net A three-component reaction involving arylboronic acids and alkenyl triflates, catalyzed by Pd(acac)₂, can create two new carbon-carbon bonds at the 1 and 3-positions of the ring with high diastereoselectivity. researchgate.net The mechanism for such transformations is believed to proceed through several key steps: oxidative addition of an aryl or vinylic halide to a Pd(0) species, followed by organopalladium addition to a double bond within the ring. nih.gov Subsequently, palladium can migrate along the carbon chain to form a π-allylpalladium intermediate, which is then intercepted by a nucleophile to yield the final product. nih.gov This process is often highly diastereoselective. nih.gov

Decarboxylative Cross-Coupling Methodologies

Decarboxylative cross-coupling has emerged as a significant synthetic strategy that utilizes carboxylic acids as stable, inexpensive, and environmentally benign alternatives to traditional organometallic reagents. wikipedia.orgnih.gov In these reactions, a carboxylic acid is coupled with an organic halide in the presence of a metal catalyst, a base, and an oxidant, leading to the formation of a new carbon-carbon bond with the extrusion of carbon dioxide (CO₂). wikipedia.org

This methodology is particularly relevant for this compound, allowing the carboxyl group to be replaced with various aryl or alkyl fragments. The advantages of this approach include the wide commercial availability of carboxylic acids, their stability on the benchtop, and a broad tolerance for other functional groups. wikipedia.orgnih.gov

Several catalytic systems have been developed to facilitate this transformation. While early examples relied on copper or palladium monometallic systems, more recent advancements have introduced bimetallic systems, such as palladium-copper and palladium-silver. wikipedia.org In a notable development, a dual catalytic system using inexpensive iron and nickel salts under photoredox conditions has been shown to effectively couple carboxylic acids with aryl iodides. acs.orgchemrxiv.org The proposed mechanism involves the iron carboxylate complex absorbing light to generate a carboxylate radical and an Fe(II) species. acs.org This is followed by rapid decarboxylation to produce an alkyl radical, which then engages with the nickel catalyst to complete the cross-coupling cycle. acs.orgchemrxiv.org

Catalytic Enantioselective Transformations

The synthesis of single-enantiomer products is of paramount importance in many areas of chemistry. For this compound and its analogs, catalytic enantioselective methods provide access to these chiral building blocks.

One effective strategy involves a synergistic combination of biocatalysis and transition metal catalysis. As mentioned previously, microbial oxidation of benzoic acid using Ralstonia eutropha can produce a chiral, functionalized cyclohexadiene. chalmers.se The subsequent palladium-catalyzed arylation proceeds with a 1,3-chirality transfer, preserving the stereochemical integrity established by the enzyme. chalmers.se This method allows for the creation of complex tricyclic structures with multiple stereogenic centers from a simple, nonchiral starting material. chalmers.se

Organocatalysis offers another route to chiral cyclohexadiene derivatives. Asymmetric [4+2] cycloaddition (Diels-Alder) reactions can be used to construct the cyclohexadiene ring with high enantioselectivity. researchgate.net For instance, the reaction between ethyl hydrogen ylidenemalonates and 3-methyl-2-butenal, catalyzed by the chiral amine S-prolinol, yields optically active cyclohexa-1,3-diene carboxylic acid esters with significant enantiomeric excess. researchgate.net The absolute configuration of the major enantiomer produced can depend on the specific substrates used. researchgate.net

Radical-Mediated Synthetic Pathways

Free radical chemistry provides a distinct set of reactions for the manipulation of organic molecules. Pathways involving cyclohexadienyl radicals offer unique opportunities for bond formation and molecular rearrangement.

Generation and Reactivity of Cyclohexadienyl Radicals

Cyclohexadienyl radicals can be effectively generated from precursors like esters of 1-alkylcyclohexa-2,5-diene-1-carboxylic acids, which are themselves prepared via the Birch reduction and subsequent alkylation of benzoic acid. rsc.orgrsc.org The generation of the radical is typically achieved through hydrogen abstraction from the ester by another radical species, a process that can be observed and characterized using electron paramagnetic resonance (EPR) spectroscopy. rsc.org

Once formed, these cyclohexadienyl radicals are reactive intermediates. They can undergo thermal decomposition, which leads to the generation of alkyl radicals. rsc.org These newly formed alkyl radicals can then be trapped by radical acceptors, such as alkenes or halogen donors, to form new carbon-carbon or carbon-halogen bonds. rsc.orgrsc.org This two-step sequence—radical generation followed by fragmentation and trapping—allows for reductive alkylations and cyclizations to be carried out without metal contaminants. rsc.org It has been noted, however, that hydrogen abstraction at the position alpha to the carboxylate group does not lead to the desired fragmentation and decarboxylation, which can limit the efficiency of the process. rsc.org

Chain Propagation and β-Scission Fragmentation Processes

Radical reactions often proceed via a chain mechanism, which consists of initiation, propagation, and termination steps. youtube.com The propagation phase is a cyclic process where a radical intermediate reacts with a substrate molecule to form a product and generate a new radical, which continues the chain. youtube.comyoutube.com

A key reaction in the chemistry of radicals derived from this compound is fragmentation via β-scission. rsc.orglibretexts.org β-scission is an elementary reaction involving the cleavage of a bond that is adjacent (in the β-position) to the radical center. libretexts.org In the case of a cyclohexadienyl carboxylate radical, this fragmentation typically involves the loss of a stable molecule like CO₂ and the formation of an alkyl radical. rsc.org This process is thermodynamically driven by the formation of stable products, which can include a stable radical and a neutral molecule with a strong multiple bond or an aromatic ring. rsc.orglibretexts.org For example, the thermal decomposition of hex-5-enyl 3-methylcyclohexa-1,4-diene-3-carboxylate results in the formation of an alkyl radical and toluene (B28343), an aromatic byproduct. rsc.org This fragmentation is a critical step that allows the carboxylic acid derivative to serve as a precursor for generating alkyl radicals for subsequent reactions. rsc.orgrsc.org

Data Table

The following table summarizes the diastereoselective alkylation of 1-methylthis compound, a closely related analog, demonstrating a practical synthetic application. rsc.orgrsc.org

Electrophile (R-X)Base / AdditiveProduct (4-Alkyl-1-methylthis compound)Diastereoselectivity (trans:cis)
Benzyl (B1604629) bromiden-BuLi / TMEDA4-Benzyl-1-methylthis compound>95:5
Allyl bromiden-BuLi / TMEDA4-Allyl-1-methylthis compound>95:5
Methyl iodiden-BuLi / TMEDA4-Methyl-1-methylthis compound>95:5
Ethyl iodideLDA4-Ethyl-1-methylthis compound>95:5

Data sourced from studies on the deprotonation and alkylation of 1-methylthis compound, which show a high preference for the formation of the trans diastereomer. rsc.orgrsc.org

Mechanistic Investigations of Chemical Transformations

Electrophilic and Nucleophilic Addition Mechanisms to the Diene System

The diene system of cyclohexa-2,5-diene-1-carboxylic acid and its derivatives is susceptible to additions, although its non-conjugated nature means the two double bonds react independently, unlike in conjugated systems.

Electrophilic Addition: In a typical electrophilic addition to one of the double bonds, an electrophile (E⁺) would add to a carbon atom of the double bond, generating a carbocation intermediate. This carbocation would then be attacked by a nucleophile (Nu⁻). The regioselectivity of the initial attack would be influenced by the electronic effects of the substituents on the ring. The intermediate carbocation can potentially undergo rearrangements, a common feature in carbocation chemistry.

Nucleophilic Addition to the Diene System via Deprotonation: A key reaction involving the diene system is initiated by a nucleophilic species generated from the parent molecule itself. The deprotonation of a related compound, 1-methylthis compound, using a strong base like n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA), generates a dienolate anion. This nucleophilic intermediate then reacts with electrophiles, such as alkyl halides. The reaction proceeds via attack of the dienolate at the C4 position on the electrophile, resulting in a 4-substituted-1-methylthis compound. This alkylation is a powerful method for introducing substituents onto the cyclohexadiene framework. rsc.orgrsc.org

Pericyclic Reaction Mechanisms and Frontier Molecular Orbital (FMO) Analysis

Pericyclic reactions are concerted processes that occur via a cyclic transition state. Their outcomes are governed by the principle of conservation of orbital symmetry, often rationalized using Frontier Molecular Orbital (FMO) theory. numberanalytics.comuniurb.it FMO theory posits that the most significant interactions are between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comtutorsglobe.com

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of pericyclic reactions, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com While this compound itself is a non-conjugated diene, its derivatives can be converted into conjugated systems that readily participate in such reactions. For instance, a palladium-catalyzed decarboxylative coupling of this compound derivatives yields olefinated 1,3-cyclohexadienes. nih.gov These conjugated diene products can then undergo a Diels-Alder reaction with a suitable dienophile to construct a bicyclo[2.2.2]octadiene framework. nih.gov In this context, the electron-rich conjugated diene would act as the 4π-electron component, with its reactivity being dictated by its HOMO. The dienophile, typically activated by electron-withdrawing groups, serves as the 2π-electron component, with its reactivity governed by its LUMO. The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the reactants is faithfully transferred to the product. msu.edu

Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic reactions involving the conversion of a conjugated polyene to a cyclic molecule with one fewer π-bond and one new σ-bond, or the reverse ring-opening process. adichemistry.commasterorganicchemistry.compressbooks.pub The stereochemical course of these reactions (whether the ring closes or opens in a conrotatory or disrotatory fashion) is dictated by the number of π-electrons and the reaction conditions (thermal or photochemical), as predicted by the Woodward-Hoffmann rules. masterorganicchemistry.com Derivatives of this compound that are isomerized to a conjugated triene system could, in principle, undergo a 6π-electron electrocyclic ring closure to form a bicyclo[3.1.0]hexene system.

Aromatization and Dearomatization Mechanisms

Mechanisms that lead to the formation of a stable aromatic ring from the non-aromatic cyclohexadiene core are of significant synthetic interest.

Tandem or cascade reactions offer an efficient route to complex molecules through a sequence of reactions where the product of one step is the substrate for the next. A process involving the derivatives of this compound can culminate in rearomatization. For example, the aforementioned sequence of decarboxylative olefination followed by oxidation is a tandem process that results in an aromatic product. nih.gov In a related system using cyclohexa-2,5-diene-1-carbaldehyde derivatives, a Lewis acid-initiated process can trigger a dehydrative coupling that ultimately leads to the formation of substituted arenes, representing a formal rearomatization of the diene core. researchgate.net

Kinetics and Thermodynamics of Radical Reaction Pathways

The C-H bonds at the C4 position of the this compound are bis-allylic, making them susceptible to homolytic cleavage and radical formation. The resulting cyclohexadienyl radical is a key intermediate in various radical processes. unt.edu

Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to study the kinetics of radical reactions involving 1-substituted cyclohexa-2,5-diene-1-carboxylic acids. rsc.org In these studies, hydrogen abstraction from the acid generates a cyclohexadienyl radical. At higher temperatures, this radical can undergo homolytic dissociation (fragmentation) by ejecting a carbon-centered radical from the C1 position. rsc.org

The rate of this dissociation is influenced by several factors:

Nature of the Ejected Radical: The rate increases with increasing electron delocalization and stability of the ejected carbon-centered radical.

Alkyl Substituent at C1: Increased branching in the 1-alkyl substituent accelerates the rate of dissociation.

Ring Substitution: The presence of methyl groups on the cyclohexadienyl ring (e.g., 3,5- and 2,6-dimethyl substitution) was found to decrease the rate of dissociation. rsc.org

Kinetic data for hydrogen abstraction from the parent acids by various alkyl radicals have also been obtained, showing that the rate of abstraction decreases sharply as the steric bulk of the attacking radical increases. rsc.org The table below summarizes key findings from these kinetic studies.

Reaction TypeInfluencing FactorObserved Kinetic EffectReference
Cyclohexadienyl Radical DissociationStability of Ejected RadicalRate increases with stability (e.g., benzyl (B1604629) > alkyl) rsc.org
Cyclohexadienyl Radical DissociationBranching of 1-Alkyl GroupRate increases with branching rsc.org
Cyclohexadienyl Radical DissociationRing MethylationRate decreases with dimethyl-substitution rsc.org
Bisallylic H-AbstractionSteric Bulk of Attacking RadicalRate decreases with increased branching (ethyl > n-propyl > isopropyl) rsc.org

Thermodynamically, the stability of the cyclohexadienyl radical is a crucial parameter. The enthalpy of formation for the parent cyclohexadienyl radical (C₆H₇•) has been determined to be approximately 208.0 ± 3.9 kJ mol⁻¹, leading to a homolytic C-H bond dissociation enthalpy for 1,4-cyclohexadiene (B1204751) of 321.7 ± 2.9 kJ mol⁻¹. unt.edu

Stereochemical Outcomes and Diastereoselectivity in Alkylation and Other Reactions

The stereochemical outcome of reactions is critical in synthetic chemistry. The alkylation of 1-methylthis compound has been shown to proceed with a high degree of stereocontrol. rsc.orgrsc.org

When the acid is deprotonated with n-BuLi/TMEDA and subsequently treated with an electrophile (alkylation), the incoming alkyl group adds to the C4 position with high diastereoselectivity. The reaction is completely stereoselective, forming products where the newly introduced alkyl group is positioned trans to the carboxylic acid group at C1. rsc.orgcardiff.ac.uk This outcome is significant because it is complementary to the reductive alkylation of a corresponding 4-substituted benzoic acid, which preferentially yields the cis product. rsc.org

The high diastereoselectivity is attributed to the steric hindrance posed by the C1-substituents (methyl and carboxylate groups) in the dienolate intermediate, which directs the incoming electrophile to the opposite face of the ring system. The choice of electrophile and reaction conditions can influence the formation of byproducts, such as doubly-alkylated compounds when using alkyl bromides. rsc.org

ReactionSubstrateKey ReagentsStereochemical OutcomeReference
Alkylation1-Methylthis compound1. n-BuLi, TMEDA 2. Electrophile (e.g., Alkyl Halide)Highly diastereoselective. Incoming alkyl group is trans to the C1-carboxylic acid group. rsc.orgcardiff.ac.uk

Derivatization and Structural Modification Studies

Synthesis of Alkylated and Arylated Cyclohexa-2,5-diene-1-carboxylic Acid Derivatives

The introduction of alkyl and aryl groups onto the this compound framework is a key strategy for creating a diverse library of derivatives. A primary method for achieving this is the Birch reduction–alkylation of benzoic acid, which has been used to prepare a range of 1-alkylcyclohexa-2,5-diene-1-carboxylic acids. smolecule.com This approach has proven effective for generating secondary, tertiary, and benzylic substituted radicals for subsequent reactions. smolecule.com

Another significant method involves the deprotonation of the parent acid, which facilitates the introduction of alkyl groups at specific positions on the cyclohexadiene ring. smolecule.comrsc.org For instance, the deprotonation and subsequent alkylation of 1-methylthis compound have been studied, revealing that the process can be highly stereoselective. rsc.org However, the choice of alkylating agent is crucial, as alkyl iodides can sometimes lead to impurities, while alkyl bromides may result in the formation of doubly-alkylated products. rsc.org

While direct arylation methods are less commonly detailed in the reviewed literature, the functionalization of related cycloalkane carboxylic acids has been achieved via palladium-catalyzed transannular C–H arylation. nih.gov This suggests potential pathways for the arylation of the this compound scaffold.

Interactive Data Table: Examples of Alkylated Derivatives

Derivative NameSynthesis MethodKey Findings
1-Alkylcyclohexa-2,5-diene-1-carboxylic acidsBirch reduction–alkylationEfficient mediators for alkyl radical chain addition and cyclisation processes. smolecule.com
1-Methylthis compoundAlkylationUndergoes completely stereoselective deprotonation and alkylation. rsc.org
1-n-Propylthis compoundNot SpecifiedA specific example of an alkylated derivative. researchgate.net
1-[2-(Cyclohex-2-enyloxy)ethyl]this compoundBirch reduction–alkylationYields exo-trig-cyclisation product, 7-oxabicyclo[4.3.0]nonane. smolecule.com
1-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-ylmethoxy)ethyl]this compoundBirch reduction–alkylationEstablishes that ring closures can be satisfactorily mediated, yielding both exo- and endo-cyclisation products. smolecule.com

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for functionalization, enabling its conversion into a variety of derivatives such as esters, amides, and acid halides. These transformations follow standard organic chemistry principles. For example, the acid can be converted to a highly reactive acid halide, typically using reagents like thionyl chloride (SOCl₂), which can then be easily transformed into other derivatives. molport.comnih.gov

The synthesis of esters and other derivatives is often a stepping stone for more complex applications in organic synthesis. smolecule.com The direct conversion to an ester can be achieved through Fischer esterification, using an alcohol in the presence of an acid catalyst. matrix-fine-chemicals.com Similarly, amides can be formed by reacting the acid with an amine, often requiring heat or conversion to a more reactive intermediate first. molport.commatrix-fine-chemicals.com

A specific example of modifying the carboxylic acid group can be seen in the Curtius rearrangement of the related cyclohex-3-ene carboxylic acid. nih.gov This reaction transforms the carboxylic acid into an isocyanate, which is then trapped by alcohols to yield carbamate (B1207046) derivatives, demonstrating a powerful method for introducing nitrogen-containing functionalities. nih.gov

Interactive Data Table: Potential Carboxylic Acid Functionalizations

Derivative TypeGeneral Reagent(s)Product ClassKey Features
Acid HalideSOCl₂, PBr₃Acyl HalideHighly reactive intermediate for further synthesis. molport.comnih.gov
Acid AnhydrideCarboxylate, HeatAcid AnhydrideCan be formed by reacting an acid halide with a carboxylate. matrix-fine-chemicals.com
EsterAlcohol (e.g., Methanol, Ethanol), Acid CatalystEsterUseful for protecting the carboxylic acid or modifying solubility. smolecule.commatrix-fine-chemicals.com
AmideAmine (e.g., Ammonia), HeatAmideIntroduces nitrogen; amides are generally the most stable derivatives. matrix-fine-chemicals.com
CarbamateVia Curtius Rearrangement (DPPA, Alcohol)CarbamateForms N-substituted derivatives from the carboxylic acid. nih.gov

Transformations to Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems

The diene system within this compound is a valuable precursor for constructing polycyclic and fused ring systems, primarily through cycloaddition reactions and subsequent aromatization. The compound and its derivatives can undergo dehydrogenation to form more stable aromatic compounds. smolecule.com This aromatization can sometimes occur as a side reaction during other transformations or be intentionally induced. smolecule.com

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and the diene moiety of the title compound makes it a suitable candidate for such [4+2] cycloadditions. wikipedia.orgsigmaaldrich.com By reacting with a suitable dienophile (an alkene or alkyne), a bicyclic adduct is formed, which can serve as a scaffold for more complex structures. sigmaaldrich.com For example, the Diels-Alder reaction of various cyclohexadiene derivatives with 1,4-benzoquinone (B44022) has been shown to produce fused polycyclic adducts. nih.gov

Furthermore, derivatives can be designed to participate in inverse electron-demand Diels–Alder reactions, which can lead to the formation of fused heterocyclic systems. rsc.org Following the initial cycloaddition, subsequent reactions such as aromatization can lead to the formation of stable polycyclic aromatic hydrocarbons or their heterocyclic analogues. acs.org

Interactive Data Table: Pathways to Fused and Aromatic Systems

Reaction TypeReactant PartnerIntermediate/Product TypeSignificance
DehydrogenationN/A (requires catalyst/conditions)Aromatic Carboxylic AcidLeads to the formation of a stable aromatic ring. smolecule.com
Diels-Alder ReactionDienophile (e.g., 1,4-Benzoquinone, Methyl Acrylate)Fused Bicyclic AdductA primary method for constructing six-membered fused rings. nih.govsigmaaldrich.comacs.org
Inverse Electron-Demand Diels-AlderElectron-rich DienophileFused Heterocyclic SystemAllows for the synthesis of fused rings containing heteroatoms. rsc.org
Cycloaddition-AromatizationDienophile, then Oxidizing Agent (e.g., DDQ)Polycyclic Aromatic Hydrocarbon (PAH) or derivativeA two-step process to generate fully aromatic fused systems. acs.org

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound is crucial for applications in stereoselective synthesis and medicinal chemistry. One demonstrated approach to creating chiral centers is through the diastereoselective alkylation of substituted derivatives. rsc.org Research on 1-methylthis compound has shown that its deprotonation and subsequent reaction with alkylating agents can proceed with complete stereoselectivity, yielding specific diastereomers. rsc.org

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, can be approached through asymmetric catalysis. For cycloaddition reactions involving dienes, organocatalysis presents a powerful strategy. For example, a chiral secondary amine can be used to catalyze a Diels-Alder reaction by forming a chiral iminium ion with an α,β-unsaturated aldehyde dienophile. This approach lowers the LUMO of the dienophile and creates a chiral environment, guiding the diene to attack from a specific face, thus producing an enantioenriched product. While not directly applied to this compound in the cited literature, this methodology could be adapted for its aldehyde derivatives to create chiral fused systems.

Interactive Data Table: Strategies for Stereoselective Synthesis

MethodSubstrate/Reagent ExampleOutcomeUnderlying Principle
Diastereoselective Alkylation1-Methylthis compound + Alkyl HalideFormation of specific diastereomers. rsc.orgAn existing chiral center on the substrate directs the approach of the incoming group.
Organocatalytic Diels-AlderDiene + α,β-Unsaturated Aldehyde + Chiral Amine CatalystEnantioenriched cycloadduct. In-situ formation of a chiral iminium ion activates the dienophile and controls facial selectivity.

Spirolactone and Spirolactam Formations from Derivatives

The structural framework of this compound derivatives can be elaborated to form complex spirocyclic systems, such as spirolactones and spirolactams. These motifs are of significant interest in natural product synthesis and drug discovery.

The formation of spiro cyclohexadienone derivatives has been achieved through the reaction of phenolic enaminone derivatives with hypervalent iodine reagents. This process involves an intramolecular oxidative coupling where the electron-rich aromatic ring attacks an electrophilic carbon, leading to the spirocyclic structure. A notable example is the synthesis of 2-methyl-3-carboxyethyl-1,4,5,6-tetrahydropyridino-4-spiro-4'-cyclohexa-2',5'-dien-1'-one.

While direct formation from this compound is not detailed, the synthesis of a spirolactone-bearing cyclohexenone derivative has been accomplished via a Diels-Alder reaction, showcasing a pathway to such complex structures. rsc.org

Interactive Data Table: Examples of Spirocyclic Derivatives

Spirocyclic Compound NameSynthetic ApproachKey Structural Feature
2-Methyl-3-carboxyethyl-1,4,5,6-tetrahydropyridino-4-spiro-4'-cyclohexa-2',5'-dien-1'-oneOxidative coupling of phenolic enaminoneA spiro-fused cyclohexadienone and tetrahydropyridine (B1245486) ring.
4,5-Epoxy-2-cyclohexen-1-one derivative bearing a spirolactoneDiels-Alder reaction of a spirolactoneSpirolactone fused to a cyclohexenone system. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For cyclohexa-2,5-diene-1-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy would provide crucial information about the chemical environment, multiplicity, and coupling constants of the protons in the molecule. The olefinic protons on the cyclohexadiene ring are expected to resonate in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bonds. The allylic protons on the CH₂ group and the proton at the C1 position, adjacent to the carboxylic acid, would appear at distinct chemical shifts, likely in the range of 2.5 to 4.0 ppm. The carboxylic acid proton is expected to be a broad singlet in the far downfield region, often above 10 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity between atoms. youtube.comepfl.chslideshare.netresearchgate.net A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the cyclohexadiene ring. youtube.com An HSQC spectrum would correlate each proton with its directly attached carbon atom, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. epfl.chresearchgate.net For instance, an HMBC experiment would show a correlation between the carboxylic acid proton and the C1 carbon.

While detailed, published spectra for the title compound are scarce, analysis of related structures, such as 5-trimethylsilyl-substituted cyclohexa-1,3-diene, can provide insights into the expected chemical shifts in similar ring systems. rsc.org

Technique Information Provided Expected Chemical Shift Ranges (ppm)
¹H NMRProton environment, multiplicity, couplingOlefinic H: 5.0-6.5; Allylic/C1-H: 2.5-4.0; COOH: >10
¹³C NMRCarbon skeletonC=O: 170-185; C=C: 120-140; sp³ C: Upfield
2D COSY¹H-¹H coupling correlationsCross-peaks between adjacent protons
2D HSQCDirect ¹H-¹³C correlationsCross-peaks between directly bonded C and H
2D HMBCLong-range ¹H-¹³C correlations (2-3 bonds)Cross-peaks revealing connectivity across the molecule

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. rsc.org

Infrared (IR) spectroscopy of this compound would be dominated by the characteristic absorption bands of the carboxylic acid and the carbon-carbon double bonds. A broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp peak typically around 1700–1725 cm⁻¹. The C=C stretching vibrations of the diene system would appear in the 1600–1680 cm⁻¹ region. The C-O stretching and O-H bending vibrations would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). An FTIR spectrum of the compound has been recorded on a PERKIN-ELMER 1710 instrument, though detailed peak assignments are not publicly available. nih.gov For comparison, the ATR-IR spectrum of the related 2-methyl-2,5-cyclohexadiene-1-carboxylic acid shows characteristic peaks for these functional groups. spectrabase.com

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations of the diene would be expected to show strong Raman scattering. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum. This technique is also useful for studying the solid state and intermolecular interactions. A Raman spectrum for this compound is noted to be available in the SpectraBase database. nih.gov

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
O-H stretch (H-bonded)IR2500-3300Broad, Strong
C=O stretchIR1700-1725Strong, Sharp
C=C stretchIR, Raman1600-1680Medium (IR), Strong (Raman)
C-O stretchIR1210-1320Medium
O-H bendIR1395-1440Medium

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique used to study species with unpaired electrons, such as radicals. In the context of this compound, EPR is instrumental in characterizing the cyclohexadienyl radical intermediate formed upon hydrogen abstraction from the bisallylic C4 position. rsc.org

Studies have shown that hydrogen abstraction from 1-substituted cyclohexa-2,5-diene-1-carboxylic acids leads to the formation of the corresponding cyclohexadienyl radicals. At lower temperatures, the EPR spectra of these delocalized radicals can be observed. As the temperature is increased, these radicals can undergo further reactions, such as dissociation, leading to the appearance of spectra from the ejected carbon-centered radicals. rsc.org The hyperfine splitting patterns observed in the EPR spectrum provide detailed information about the distribution of the unpaired electron density within the radical, allowing for its unambiguous identification. The rate of dissociation of the cyclohexadienyl radical is influenced by the substitution on the ring and the nature of the substituent at the 1-position. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases.

If a suitable single crystal could be obtained, X-ray diffraction analysis would reveal the solid-state conformation of the cyclohexadiene ring, which can adopt various non-planar geometries. It would also definitively establish the bond lengths and angles of the carboxylic acid moiety and the diene system. Furthermore, the analysis would elucidate the nature and geometry of intermolecular hydrogen bonding between the carboxylic acid groups, which typically form centrosymmetric dimers in the solid state. This information is crucial for understanding the packing of the molecules in the crystal lattice and the forces that govern the solid-state architecture.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the conjugated diene system. This conjugated system is expected to give rise to a π → π* transition, resulting in an absorption maximum (λ_max) in the ultraviolet region, likely around 220-280 nm. The exact position and intensity of the absorption are sensitive to the solvent and the specific conformation of the diene.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Studies of Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cyclohexa-2,5-diene-1-carboxylic acid and its derivatives, DFT calculations are instrumental in understanding their stability and electronic properties.

DFT studies on related compounds, such as trihydroxycyclohexa-2,4-diene-1-carboxylic acid, have demonstrated that the molecule is highly stable, which can be inferred from the calculated energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com For instance, DFT calculations on an isomer, cyclohex-2-ene-1-carboxylic acid, at the B3LYP/6-311++G(d,p) level of theory revealed a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity. The structural parameters obtained from DFT calculations, such as bond lengths and angles, generally show excellent agreement with experimental data from X-ray crystallography. tandfonline.com

The stability of this compound is influenced by the delocalization of π-electrons in the diene system and the electron-withdrawing nature of the carboxylic acid group. The planarity of the diene system is crucial for maximizing this delocalization. DFT can be employed to calculate key electronic parameters that provide a quantitative measure of the molecule's electronic properties.

Table 1: Calculated Electronic Properties of a Related Cyclohexene (B86901) Carboxylic Acid Derivative

Parameter Value Method
HOMO-LUMO Gap 5.3 eV B3LYP/6-311++G(d,p)

Data for cyclohex-2-ene-1-carboxylic acid.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the HOMO and LUMO to predict the reactivity of molecules. wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. ucsb.edu

In the context of this compound, FMO analysis can predict its behavior in various reactions. The HOMO is typically localized on the π-system of the diene, making it susceptible to attack by electrophiles. Conversely, the LUMO is associated with the electron-deficient parts of the molecule, such as the carbonyl group and the double bonds, making it a target for nucleophiles.

The energy and symmetry of the frontier orbitals are crucial for predicting the feasibility and stereochemical outcome of pericyclic reactions, such as Diels-Alder reactions, where this compound or its derivatives can act as either the diene or dienophile. imperial.ac.uk While the HOMO-LUMO gap provides a general indication of reactivity, a more detailed analysis of the orbital coefficients can pinpoint the most reactive sites within the molecule. It is worth noting that for some reactions, particularly those involving acid-base chemistry of carboxylic acids, the highest-occupied molecular orbital might not be the most relevant for describing reactivity, leading to the development of concepts like the frontier effective-for-reaction molecular orbitals (FERMOs). nih.gov

Table 2: Frontier Orbitals and Reactivity

Orbital Role in Reactions Predicted Reactive Sites
HOMO Nucleophilic/Electron-donating Diene π-system

| LUMO | Electrophilic/Electron-accepting | Carbonyl carbon, double bonds |

Reaction Pathway Elucidation and Transition State Calculations

Computational methods, particularly DFT, are extensively used to map out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, identification of intermediates, and calculation of the energies of transition states.

For reactions involving derivatives of this compound, such as the base-catalyzed intramolecular hydroamination of 1-ethylaminocyclohexa-2,5-dienes, DFT calculations have been pivotal. nih.gov These studies have shown that the reaction proceeds through an initial isomerization of the 1,4-diene to a conjugated 1,3-diene, followed by the hydroamination step. nih.gov By calculating the energies of various possible intermediates and transition states, the most favorable reaction pathway can be determined, explaining the observed regioselectivity and stereochemistry. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. mdpi.com This is particularly useful for flexible molecules like this compound, which can adopt various conformations. The 1,4-cyclohexadiene (B1204751) ring is known to exist in a boat-like conformation, and the orientation of the carboxylic acid substituent can vary. acs.org

MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, in a study of a related trihydroxycyclohexa-2,4-diene-1-carboxylic acid complexed with a protein, MD simulations revealed minor conformational changes in the protein structure upon binding, indicating a stable interaction. tandfonline.com The radius of gyration (RGyr) obtained from MD simulations can indicate the compactness of the molecule or a molecular complex during the simulation. tandfonline.com

These simulations are also invaluable for studying the behavior of the molecule in different solvent environments and its interactions with biological macromolecules, such as enzymes or receptors. mdpi.com

Quantum Chemical Calculations for Spectroscopic Interpretation

Quantum chemical calculations are essential for the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org By calculating spectroscopic parameters for a proposed structure, these can be compared with the experimental data to confirm or refute the structural assignment.

For this compound and its derivatives, quantum chemical calculations can predict:

NMR chemical shifts and coupling constants: These calculations help in the assignment of peaks in ¹H and ¹³C NMR spectra.

IR vibrational frequencies: Calculated IR spectra can aid in the identification of functional groups and in understanding the vibrational modes of the molecule. For example, the characteristic stretching frequencies of the C=O and O-H groups of the carboxylic acid, as well as the C=C bonds of the diene, can be accurately predicted. tandfonline.com

EPR hyperfine coupling constants: In the case of radical intermediates derived from this compound, EPR spectroscopy is a key characterization technique. rsc.org Quantum chemical calculations of the hyperfine coupling constants are crucial for interpreting the EPR spectra and identifying the structure of the radical species. rsc.org

These computational approaches provide a powerful synergy with experimental techniques, enabling a more detailed and accurate understanding of the chemical and physical properties of this compound. acs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Trihydroxycyclohexa-2,4-diene-1-carboxylic acid
Cyclohex-2-ene-1-carboxylic acid
1-Ethylaminocyclohexa-2,5-diene

Applications As Advanced Synthetic Intermediates and Reagents

Building Blocks for Complex Organic Molecules

The inherent reactivity of the diene system, coupled with the synthetic handle provided by the carboxylic acid group, makes cyclohexa-2,5-diene-1-carboxylic acid a valuable starting material for the synthesis of intricate organic molecules. The diene moiety can participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, to construct polycyclic frameworks with high stereocontrol. The carboxylic acid can be readily converted into a range of other functional groups, such as esters, amides, and alcohols, providing further avenues for molecular elaboration.

While direct total syntheses of natural products starting from the parent this compound are not extensively documented in readily available literature, the strategic use of substituted cyclohexadiene derivatives is a cornerstone in the synthesis of numerous complex natural products. For instance, the synthesis of the immunosuppressant mycophenolic acid has been approached using strategies that involve intermediates derived from cyclohexadienes. organic-chemistry.org Similarly, the total synthesis of zinniol, a phytotoxic fungal metabolite, has been accomplished utilizing a substituted cyclohexadiene as a key building block. organic-chemistry.org These examples highlight the potential of the cyclohexadiene framework, which can be accessed from precursors like this compound, in the assembly of biologically active natural products.

The general strategy often involves an initial cycloaddition reaction to establish the core ring system, followed by a series of functional group interconversions and further carbon-carbon bond formations to arrive at the final complex target. The ability to introduce substituents at various positions of the cyclohexadiene ring allows for a high degree of flexibility in the design of synthetic routes.

Precursors for Advanced Pharmaceutical and Agrochemical Intermediates in Research

The cyclohexadiene and cyclohexene (B86901) motifs are prevalent in a wide array of biologically active compounds, making derivatives of this compound attractive precursors for pharmaceutical and agrochemical intermediates. Research has demonstrated that derivatives of this scaffold can exhibit a range of biological activities, including antimicrobial and antitumor properties. smolecule.com

A notable example of the importance of the cyclohexene carboxylic acid scaffold in pharmaceuticals is the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). While the commercial synthesis of oseltamivir starts from shikimic acid, a naturally occurring cyclohexene carboxylic acid derivative, the numerous synthetic routes developed by researchers often feature cyclohexene-based intermediates. nih.govwikipedia.orgnih.govmusechem.com These syntheses underscore the strategic importance of this class of compounds as starting materials for life-saving medicines.

Furthermore, studies have explored the synthesis of novel cyclohexene carboxylic acid derivatives as potential therapeutic agents. For instance, a series of new cyclohexene carboxylic acid derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the ongoing interest in this scaffold for drug discovery. In the field of biochemical research, derivatives of this compound are employed to investigate enzyme mechanisms and cellular signaling pathways, further highlighting their significance in the life sciences. smolecule.com

The following table provides examples of biologically active compounds or research areas where cyclohexadiene or cyclohexene carboxylic acid derivatives are utilized as key precursors.

Compound/Intermediate ClassTherapeutic/Research AreaRole of Cyclohexadiene/ene Carboxylic Acid DerivativeReference
Oseltamivir (Tamiflu®)Antiviral (Influenza)The core cyclohexene ring is a key structural feature, with syntheses often starting from related cyclohexene carboxylic acids like shikimic acid. nih.govwikipedia.orgnih.govmusechem.com
Mycophenolic Acid AnaloguesImmunosuppressantSubstituted cyclohexadienes serve as building blocks for the synthesis of the phthalide (B148349) core. organic-chemistry.org
Zinniol AnaloguesAgrochemical Research (Phytotoxin)A substituted cyclohexadiene is a key intermediate in the total synthesis. organic-chemistry.org
Novel Cyclohexene Carboxylic Acid DerivativesAntitumor ResearchThe cyclohexene carboxylic acid scaffold is a template for the design and synthesis of new potential anticancer agents.

Role in Material Science Research and Polymer Precursors

The unique structural features of this compound also lend themselves to applications in material science. The cyclic diene unit can be a monomer in polymerization reactions, leading to the formation of polymers with cyclic units incorporated into their backbone. These cyclic structures can impart unique physical properties to the resulting polymers, such as enhanced thermal stability and rigidity, when compared to their linear aliphatic counterparts. smolecule.com

Investigations into the polymerization of cyclic dienes like 1,3-cyclohexadiene (B119728) have shown that they can undergo polymerization through various mechanisms, including anionic, cationic, and free-radical pathways, as well as with transition metal catalysts. The resulting poly(cyclohexadiene) can be further modified, for example, to create conducting polymers. google.com The presence of a carboxylic acid functionality on the monomer, as in this compound, offers additional opportunities for creating functional polymers. The carboxylic acid group can be used for post-polymerization modifications or to influence the polymer's properties, such as solubility and adhesion.

Research in the broader area of polyesters derived from cyclohexanedicarboxylic acids further illustrates the potential of these cyclic monomers. For example, a series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s have been synthesized, and their thermal and mechanical properties were found to be tunable based on the length of the diol co-monomer. unibo.it This demonstrates the principle that incorporating cyclic units into polymer backbones can lead to materials with tailored properties suitable for applications such as packaging. unibo.it While specific examples of polymers derived directly from this compound are not widely reported, the foundational research in related systems suggests its potential as a valuable monomer for advanced materials.

Development of Novel Synthetic Reagents (e.g., Radical Sources, Hydrogen Donors)

A significant area of research has focused on the application of this compound derivatives as novel reagents in organic synthesis, particularly in the realm of radical chemistry. The homolytic dissociation of a carbon-hydrogen bond at one of the allylic positions of a 1-substituted this compound can generate a stabilized cyclohexadienyl radical. This process is central to their function as mediators in radical chain reactions.

Research by Walton and colleagues has demonstrated that 1-alkylcyclohexa-2,5-diene-1-carboxylic acids can serve as efficient mediators for reductive free-radical alkylations and cyclizations. In these reactions, the diene acts as a hydrogen atom donor, trapping a radical intermediate to propagate the chain. This provides a metal-free alternative to traditional radical mediators like tributyltin hydride, which is a significant advantage in terms of toxicity and environmental impact.

The efficiency of these reagents has been investigated for a range of radical processes. For example, the cyclization of an unsaturated ether tethered to the cyclohexadiene ring proceeds in good yield, comparable to that obtained with tributyltin hydride. The reactions are generally clean, without the side reactions of direct reduction of the initial radical that can plague other systems. However, the formation of by-products from the initiator can complicate the purification of the desired products.

The following table summarizes the key aspects of 1-alkylcyclohexa-2,5-diene-1-carboxylic acids as radical mediators.

Reagent ClassFunctionKey Reaction TypesAdvantagesReference
1-Alkylcyclohexa-2,5-diene-1-carboxylic acidsRadical Mediator / Hydrogen DonorReductive alkylations, Radical cyclizations (e.g., exo-trig)Metal-free, avoids direct reduction of initial radical

Strategies for Asymmetric and Target-Oriented Organic Synthesis

The principles of asymmetric and target-oriented synthesis are central to modern organic chemistry, aiming for the efficient and stereocontrolled construction of complex molecules, particularly those with biological activity. This compound and its derivatives are valuable tools in these endeavors, primarily through their participation in powerful bond-forming reactions like the Diels-Alder reaction. orientjchem.orgchemtube3d.comnih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, often with the creation of multiple stereocenters in a single step. The use of chiral catalysts or chiral auxiliaries can render this reaction enantioselective, providing access to optically pure building blocks. While the parent this compound itself can act as a diene, its derivatives are often employed in asymmetric transformations. For example, the diastereoselective alkylation of 1-methylthis compound has been studied, demonstrating the potential for stereocontrol at the C1 position. nih.govrsc.org

In the context of target-oriented synthesis, the goal is the efficient synthesis of a specific molecule. The synthesis of oseltamivir (Tamiflu®) from shikimic acid is a prime example of a target-oriented synthesis where a cyclohexene carboxylic acid is the starting point. wikipedia.orgnih.gov The strategies employed in the various total syntheses of oseltamivir often rely on stereocontrolled reactions to install the necessary functional groups on the cyclohexene core.

Furthermore, asymmetric catalysis using related cyclohexadiene structures is an active area of research. For instance, catalytic asymmetric synthesis of polysubstituted cyclohexa-1,3-diene-l-carboxylic acid esters has been achieved using organocatalysis. sigmaaldrich.com These methods provide access to chiral cyclohexadiene building blocks that can be further elaborated into complex targets. The development of chiral Lewis acids for asymmetric Diels-Alder reactions of dienophiles with various dienes, including cyclic dienes, is another important strategy that highlights the utility of these reactions in asymmetric synthesis. acs.orgacs.orgorientjchem.org

The following table outlines some of the key strategies involving cyclohexadiene derivatives in asymmetric and target-oriented synthesis.

Synthetic StrategyKey ReactionApplicationExample/ConceptReference
Asymmetric Diels-Alder Reaction[4+2] CycloadditionEnantioselective synthesis of polycyclic systemsUse of chiral catalysts or auxiliaries with cyclohexadiene derivatives. acs.orgacs.orgorientjchem.org
Diastereoselective AlkylationAlkylation of enolatesIntroduction of stereocenters on the cyclohexadiene ringAlkylation of 1-methylthis compound. nih.govrsc.org
Target-Oriented SynthesisVaries (includes cycloadditions, functional group manipulations)Efficient synthesis of a specific complex moleculeSynthesis of Oseltamivir from shikimic acid (a related cyclohexene carboxylic acid). wikipedia.orgnih.gov
Organocatalytic Asymmetric SynthesisMichael additions, CycloadditionsSynthesis of chiral cyclohexadiene building blocksSynthesis of optically active esters of 4,6-disubstituted cyclohexa-1,3-diene-l-carboxylic acids. sigmaaldrich.com

Biocatalytic Transformations and Bioremediation Pathways

Enzymatic Formation of Cyclohexadiene Carboxylic Acid Derivatives

The formation of cyclohexadiene carboxylic acid derivatives is a critical step in the microbial metabolism of various cyclic compounds. Microorganisms utilize sophisticated enzymatic systems to produce these intermediates. A primary example is the aerobic degradation of benzoate (B1203000), where benzoate 1,2-dioxygenase, a multi-component enzyme system, catalyzes the formation of 1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate. nih.govacs.orgwikipedia.org

The benzoate 1,2-dioxygenase system (BZDOS) from bacteria like Pseudomonas putida is a well-studied example. nih.govacs.org It consists of an oxygenase component (BZDO) and a reductase component (BZDR). nih.gov The oxygenase, which has an (αβ)₃ subunit structure, contains a Rieske [2Fe-2S] cluster and a mononuclear iron site on each α subunit, which are essential for catalysis. nih.govacs.org This enzyme incorporates both atoms of molecular oxygen into the benzoate ring to form the cis-diol product. acs.orgnih.gov

In anaerobic environments, different enzymatic pathways lead to cyclohexadiene carboxylate derivatives. In the Fe(III)-reducing bacterium Geobacter metallireducens, the degradation of cyclohexane (B81311) carboxylic acid (CHC) involves the formation of cyclohexa-1,5-diene-1-carboxyl-CoA. nih.govresearchgate.netasm.org This is achieved through a novel pathway involving the unusual 1,4-dehydrogenation of cyclohex-1-ene-1-carboxyl-CoA, catalyzed by a specific acyl-CoA dehydrogenase. nih.govasm.org This discovery highlighted a new joint intermediate for CHC and aromatic compound degradation pathways in bacteria other than Rhodopseudomonas palustris. researchgate.netasm.org

Enzyme/SystemSubstrateProductOrganism Example
Benzoate 1,2-dioxygenaseBenzoate, NADH, O₂1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylate, NAD⁺Pseudomonas putida nih.govacs.org
Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoACyclohexa-1,5-diene-1-carboxyl-CoAGeobacter metallireducens nih.govresearchgate.net

Role in Microbial Degradation Pathways of Alicyclic and Aromatic Compounds

Cyclohexadiene carboxylic acid derivatives serve as central intermediates that link the degradation of alicyclic compounds like cyclohexane carboxylate with the metabolism of aromatic compounds such as benzoate. researchgate.netresearchgate.net Their position in these metabolic networks is crucial for understanding the complete mineralization of these widespread environmental compounds.

Benzoate Metabolism: Under anaerobic conditions, many bacteria funnel various aromatic compounds into a central benzoyl-CoA pathway. nih.gov In denitrifying bacteria like Thauera aromatica and the iron-reducer Geobacter metallireducens, benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carboxyl-CoA by a benzoyl-CoA reductase. asm.orgnih.govnih.gov This dienoyl-CoA is then further metabolized through a series of β-oxidation-like reactions that lead to ring cleavage. nih.gov This pathway differs significantly from the one found in the phototrophic bacterium Rhodopseudomonas palustris, where cyclohex-1-ene-1-carboxyl-CoA is the key intermediate linking benzoate and cyclohexane carboxylate metabolism. nih.govnih.gov

Cyclohexane Carboxylate Metabolism: The anaerobic degradation of cyclohexane carboxylate (CHC) also proceeds through a cyclohexadiene carboxylic acid intermediate in many bacteria. In Geobacter metallireducens, a newly identified pathway involves the activation of CHC to its CoA-thioester, followed by two successive dehydrogenation steps. nih.govresearchgate.net

Activation: CHC is activated to cyclohexanoyl-CoA (CHCoA). researchgate.net

1,2-Dehydrogenation: CHCoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA). researchgate.net

1,4-Dehydrogenation: CHeneCoA is further dehydrogenated to form cyclohexa-1,5-diene-1-carboxyl-CoA. researchgate.netasm.org

This final product, cyclohexa-1,5-diene-1-carboxyl-CoA, is the key intermediate that connects the CHC degradation pathway to the central anaerobic benzoyl-CoA degradation pathway found in most anaerobic bacteria that metabolize aromatic compounds. nih.govasm.org This discovery suggests that the ability of microbes to degrade CHC likely evolved from pre-existing pathways for aromatic compound degradation. researchgate.net Studies on the denitrifying bacterium Aromatoleum sp. CIB have further confirmed a similar pathway for CHC degradation that converges with aromatic metabolism. researchgate.netnih.gov

Degradation PathwayKey IntermediatePrecursor Compound(s)Bacterial Group Example
Anaerobic Benzoate Degradation (Thauera-type)Cyclohexa-1,5-diene-1-carboxyl-CoABenzoateDenitrifying, Fe(III)-reducing, sulfate-reducing bacteria asm.orgnih.gov
Anaerobic Cyclohexane Carboxylate Degradation (Geobacter-type)Cyclohexa-1,5-diene-1-carboxyl-CoACyclohexane CarboxylateGeobacter metallireducens nih.govresearchgate.net
Anaerobic Benzoate/CHC Degradation (Rhodopseudomonas-type)Cyclohex-1-ene-1-carboxyl-CoABenzoate, Cyclohexane CarboxylateRhodopseudomonas palustris nih.govnih.gov

Mechanistic Insights into Biocatalyzed Reactions

The enzymes that catalyze the formation and transformation of cyclohexadiene carboxylic acids employ sophisticated chemical mechanisms. Dioxygenases, in particular, are central to the aerobic breakdown of aromatic rings. wikipedia.org

The reaction mechanism involves the following key features:

Electron Source: The two electrons required for the reaction are derived from the two metal centers within the oxygenase's α subunit: the Rieske [2Fe-2S] cluster and the mononuclear Fe(II) center. nih.gov

Substrate Role: The rate of electron transfer between the metal clusters is dependent on the type of substrate bound to the enzyme, indicating that the substrate plays an active role in the oxygen activation process. acs.org

Oxygen Activation: The binding of the aromatic substrate to the ferrous center facilitates the binding and subsequent activation of dioxygen, which then reacts with the substrate. wikipedia.org

These enzymes are remarkable for their regio- and enantiospecificity, making them valuable tools in biocatalysis for generating chiral synthons for the chemical and pharmaceutical industries. nih.gov The mechanism involves the incorporation of both atoms from O₂ into the substrate, a defining characteristic of dioxygenases. nih.govwikipedia.org

Future Research Directions and Emerging Paradigms

Innovations in Sustainable and Green Synthetic Methodologies

The traditional synthesis of cyclohexa-2,5-diene-1-carboxylic acid and its derivatives often relies on the Birch reduction of benzoic acid, a powerful but environmentally taxing method that uses alkali metals in liquid ammonia (B1221849). wikipedia.orgmasterorganicchemistry.com Future research is intensely focused on developing greener alternatives that mitigate these harsh conditions and utilize renewable resources.

A significant area of innovation involves modifying the Birch reduction to be more environmentally benign. Researchers are exploring the replacement of volatile liquid ammonia with room-temperature solvents, such as tetrahydrofuran (B95107) (THF) or various amines. wikipedia.orguochb.cz Recent studies have demonstrated that the stability of the key radical anion intermediates in a Birch reduction depends on the dielectric constant of the solvent, opening the door to designing optimal, safer solvent mixtures. uochb.cz Another promising approach is the use of bench-stable sodium dispersions combined with a crown ether, which enables an effective, ammonia-free reduction of aromatic compounds. organic-chemistry.org

Furthermore, a paradigm shift towards bio-based feedstocks is underway. Instead of starting from petroleum-derived toluene (B28343) or benzene, methods are being developed to produce the benzoic acid precursor from renewable biomass. escholarship.orgsemanticscholar.org Notable examples include:

From Quinic Acid: A direct, high-yield synthesis of benzoic acid from quinic acid, a compound found in coffee beans and other plant sources, has been developed using formic acid for deoxygenation. escholarship.org

From Glycerol (B35011) and Bio-oil: Engineered microbial processes can produce benzoic acid from low-cost glycerol via fermentation coupled with in-situ biotransformation. nih.gov Additionally, catalytic methods can transform bio-oil into valuable aromatic chemicals like benzoic acid. semanticscholar.org

From Phenylalanine: Plants naturally synthesize benzoic acid from the amino acid L-phenylalanine through a CoA-dependent β-oxidative pathway, suggesting a blueprint for developing efficient, whole-cell biocatalytic cascades for its production. nih.govnih.gov

These strategies, summarized in the table below, highlight a clear trajectory towards sustainable manufacturing, reducing reliance on fossil fuels and hazardous reagents.

Green StrategyApproachPrecursorKey Advantage
Greener Birch Reduction Replacement of liquid ammonia with alternative solvents (e.g., THF). uochb.czBenzoic AcidAvoids cryogenic and volatile ammonia. uochb.cz
Use of stabilized sodium dispersions. organic-chemistry.orgBenzoic AcidEnables an ammonia-free process. organic-chemistry.org
Biomass-Derived Precursors Formic acid-mediated deoxygenation. escholarship.orgQuinic AcidUtilizes a direct derivative of glucose from biomass. escholarship.org
Coupled fermentation-biotransformation. nih.govGlycerolConverts a low-cost renewable feedstock into the target precursor. nih.gov
Catalytic upgrading of bio-oil. semanticscholar.orgBio-oilProvides a route from crude biomass pyrolysis products. semanticscholar.org

Development of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and future efforts concerning this compound will focus on discovering novel catalytic systems that offer superior control over reaction outcomes. Research is moving beyond classical methods to embrace transition metal catalysis, organocatalysis, and biocatalysis for both the synthesis and transformation of this diene.

Transition Metal Catalysis: Palladium-based catalysts have shown potential in complex transformations involving C-H activation. One study highlighted a Pd(II)-catalyzed tandem sequence that could achieve dehydrogenation, olefination, and decarboxylation, with the reactivity of this compound being relevant to the proposed mechanistic cycle. smolecule.com Other metals are also proving useful. For instance, rhodium catalysts like Rh₂(esp)₂ can catalyze arene cyclopropanation to build related cyclohexadiene frameworks, while cobalt complexes are effective in Diels-Alder reactions to form the core ring structure. organic-chemistry.orgrsc.org

Organocatalysis: A significant emerging trend is the use of small organic molecules as catalysts, which avoids the cost and potential toxicity of heavy metals. Chiral amines, such as L-proline, have been successfully employed in mediating cascade reactions to produce highly substituted cyclohexadiene carboxaldehydes, which are structurally analogous to the target compound. nih.gov These organocatalytic methods offer a powerful route to chiral, functionalized cyclic systems. nih.gov

The table below summarizes some advanced catalytic approaches relevant to the synthesis of cyclohexadiene derivatives.

Catalyst TypeMetal/MoleculeReaction TypeApplication
Transition Metal Palladium(II)Tandem C-H Activation/Decarboxylation smolecule.comTransformation of saturated rings to aromatics. smolecule.com
Rhodium(II)Arene Cyclopropanation rsc.orgSynthesis of norcaradiene precursors to cyclohexadienes. rsc.org
CobaltDiels-Alder Reaction organic-chemistry.orgFormation of the cyclohexadiene ring. organic-chemistry.org
Organocatalysis L-ProlineMichael Addition Cascade nih.govSynthesis of chiral cyclohexadiene carboxaldehydes. nih.gov

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Future research will increasingly seek to exploit the unique structure of this compound to uncover novel and unconventional reaction pathways that are not accessible with simpler molecules. smolecule.com

One key area is the study of its radical chemistry. Electron paramagnetic resonance (EPR) spectroscopy has been used to investigate the homolytic dissociation of the C-H bonds at the 1-position of substituted cyclohexa-2,5-diene-1-carboxylic acids. rsc.org These studies provide detailed kinetic data on the formation of cyclohexadienyl radicals and their subsequent fragmentation, which is fundamental for designing controlled radical-based transformations. rsc.org

Another fascinating reactivity pattern involves highly selective alkylation. Researchers have demonstrated that the deprotonation of 1-methylthis compound followed by alkylation occurs with high diastereoselectivity, adding a new alkyl group at the 4-position trans to the existing carboxylic acid group. rsc.org This provides a predictable method for creating complex, stereodefined structures. rsc.orgrsc.org

Furthermore, complex cascade reactions that remodel the molecular skeleton are being explored. A base-catalyzed intramolecular hydroamination of a related 1-aminocyclohexa-2,5-diene was shown to proceed via an initial isomerization of the non-conjugated diene into a conjugated 1,3-diene system before the key ring-closing step occurs. nih.gov This highlights how the diene system can be manipulated in situ to trigger unconventional cyclizations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

A major paradigm shift in chemical synthesis is the move from traditional batch processing to continuous-flow manufacturing. While the direct synthesis of this compound in a flow system has not yet been extensively reported, the underlying technologies are rapidly maturing, and its integration is a clear future direction.

Flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or gases. For instance, a "tube-in-tube" gas-permeable membrane reactor has been developed for the continuous-flow synthesis of carboxylic acids using carbon dioxide (CO₂). durham.ac.uk This system allows for the safe and efficient handling of gaseous CO₂ by enabling it to diffuse into a flowing stream of a Grignard or organolithium reagent, with precise control over pressure and flow rates. durham.ac.uk Such a platform could conceivably be adapted for the carboxylation step in a multi-step synthesis of the target molecule.

Moreover, flow reactors can be readily coupled with downstream purification modules, such as columns containing immobilized scavengers or reagents, to achieve a "catch-and-release" purification protocol that avoids traditional, time-consuming aqueous workups and chromatography. durham.ac.uk This machine-assisted approach streamlines the entire synthesis process, paving the way for fully automated platforms capable of rapid reaction optimization and library synthesis. durham.ac.uk

Computational Design and Predictive Modeling for Novel Derivatives and Reactions

The synergy between experimental work and computational chemistry is becoming a cornerstone of modern molecular design. For this compound, future research will heavily rely on computational tools to predict reactivity and guide the discovery of new derivatives and reactions.

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) has already proven invaluable for understanding complex reaction mechanisms involving related cyclohexadiene structures. For example, DFT calculations were used to map the reaction pathways and explain the stereochemical outcome of the base-catalyzed intramolecular hydroamination of aminocyclohexadienes. nih.gov Advanced computational methods, such as nonadiabatic surface-hopping simulations, have even been used to model the photochemical ring-opening of 1,3-cyclohexadiene (B119728), identifying the specific electronic states responsible for the reaction. acs.org

Predictive Modeling with Machine Learning: A transformative emerging paradigm is the use of machine learning (ML) and deep learning to predict chemical properties and reactivity. nih.gov Instead of running costly DFT calculations for every new molecule, ML models can be trained on large datasets of compounds to learn the relationship between a molecule's 2D or 3D structure and its reactivity. nih.govdigitellinc.com

Recent work has focused on creating predictive models for key descriptors of carboxylic acids, allowing for the rapid, on-the-fly estimation of properties that would otherwise require intensive computation. nih.gov These models empower chemists to screen vast virtual libraries of potential this compound derivatives, prioritizing those with desired reactivity profiles for synthesis and testing. This data-driven approach accelerates the discovery process and reduces reliance on trial-and-error experimentation. nih.govnovartis.com

Computational ToolApplicationKey Insight/Advantage
Density Functional Theory (DFT) Mechanistic Investigation nih.govrsc.orgElucidates reaction pathways, transition states, and stereochemical control.
Surface-Hopping Dynamics Photochemical Reactions acs.orgIdentifies the specific electronic states involved in a reaction.
Machine Learning/Graph Neural Networks Reactivity Prediction nih.govdigitellinc.comEnables rapid, high-throughput screening of virtual compounds without expensive calculations.

Q & A

Q. What are the recommended synthetic routes for Cyclohexa-2,5-diene-1-carboxylic acid and its derivatives?

Synthesis typically involves functionalizing cyclohexene precursors. For example, substituted derivatives (e.g., 1-methyl or 4-methyl isomers) are prepared via alkylation or Friedel-Crafts reactions using appropriate electrophiles . Biotransformation using Pseudomonas putida has been reported for stereoselective dihydroxylation to yield (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, validated by X-ray crystallography .

Q. How can the structure and purity of this compound derivatives be characterized?

Key methods include:

  • NMR spectroscopy : To confirm regiochemistry (e.g., distinguishing 2,5 vs. 1,3 diene systems) and substituent positions.
  • X-ray crystallography : For absolute stereochemical determination, as demonstrated for biotransformed dihydroxy derivatives .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for novel substituents like cyanomethyl or benzyl groups .

Advanced Research Questions

Q. What experimental strategies are used to study radical intermediates in homolytic dissociation reactions of this compound?

Electron Paramagnetic Resonance (EPR) spectroscopy is critical. For example, 1-substituted derivatives (e.g., allyl, propargyl) generate cyclohexadienyl radicals at low temperatures (~77 K), while carbon-centered radicals dominate at higher temperatures. Temperature-controlled EPR studies reveal substituent-dependent radical stability and propagation mechanisms .

Q. How do substituents influence reaction pathways in this compound derivatives?

Substituents like tert-butyl or hydroxymethyl alter steric and electronic effects:

  • Bulky groups (e.g., tert-butyl) enhance steric hindrance, favoring trans isomers in Mizoroki–Heck reactions .
  • Electron-withdrawing groups (e.g., nitro, cyano) increase acidity, facilitating decarboxylation or radical ejection .

Q. What are the stereochemical outcomes of Diels–Alder reactions involving dihydroxy derivatives?

The (1S,2R)-dihydroxy derivative from Pseudomonas putida exhibits regio- and stereoselectivity in cycloadditions. For example, acetonide-protected esters react with singlet oxygen to yield endo-peroxides, confirmed by X-ray analysis .

Q. How can computational modeling resolve contradictions in mechanistic studies?

Density Functional Theory (DFT) calculations can reconcile discrepancies in radical stability or regioselectivity. For instance, conflicting EPR data for cyanomethyl-substituted derivatives may arise from spin delocalization effects, modeled via Hückel–McLachlan parameters .

Q. What safety protocols are essential for handling Cyclohexa-2,5-diene derivatives?

  • Ventilation : Use fume hoods to mitigate vapor exposure (flammability limit: ~1.08 g/cm³) .
  • PPE : Nitrile gloves, EN 166-certified goggles, and P95 respirators for dust/particulates .
  • Storage : Avoid strong oxidizers/acids to prevent explosive decomposition .

Data Contradictions and Resolution

Q. Why do EPR spectra of 1-substituted derivatives show temperature-dependent radical populations?

At low temperatures, cyclohexadienyl radicals are stabilized by conjugation. Heating disrupts conjugation, favoring ejected carbon-centered radicals. Contradictions arise when substituents (e.g., benzyl) introduce competing stabilization pathways .

Q. How does acid catalysis affect decomposition pathways?

Protonation of carbonyl oxygen in cyclohexa-2,5-dienones triggers aryl/alkyl group migration, forming phenolic products. Competing pathways (e.g., decarboxylation vs. rearrangement) depend on substituent electronegativity .

Methodological Recommendations

Q. What techniques validate the stereochemical integrity of synthetic products?

  • Chiral HPLC : For enantiomeric excess determination.
  • X-ray crystallography : Gold standard for absolute configuration, as applied to prephenic acid derivatives .
  • Circular Dichroism (CD) : Correlates with crystallographic data for biotransformed diols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.